Cas no 321602-02-2 (3-Azaspiro[5.5]undecane-2,4-dione, 3-(2-bromoethyl)-)

3-Azaspiro[5.5]undecane-2,4-dione, 3-(2-bromoethyl)- structure
321602-02-2 structure
Product name:3-Azaspiro[5.5]undecane-2,4-dione, 3-(2-bromoethyl)-
CAS No:321602-02-2
MF:C9H14ClNO2
MW:203.665961742401
CID:3938265
PubChem ID:2762734

3-Azaspiro[5.5]undecane-2,4-dione, 3-(2-bromoethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Azaspiro[5.5]undecane-2,4-dione, 3-(2-bromoethyl)-
    • KS-1024
    • BCP12481
    • 64464-07-9
    • 2-(2-Methoxyphenoxy)ethylaMine Hydrochloride Hydrate
    • 1-(2-Aminoethoxy)-2-methoxybenzene Hydrochloride
    • AKOS005073387
    • 2-(2-methoxyphenoxy)ethanamineHydrochloride
    • 321602-02-2
    • 2-(2-methoxyphenoxy)ethanamine;hydrochloride
    • SCHEMBL1623557
    • 2-(2-methoxyphenoxy)ethanamine Hydrochloride
    • SY112210
    • 2-(2-Methoxyphenoxy)ethylamine hydrochloride monohydrate, 98.00%
    • DTXSID90376403
    • AC-1996
    • NS00078392
    • MFCD01631120
    • CS-0030728
    • 700-259-6
    • 2-(2-AMINOETHOXY)ANISOLE HYDROCHLORIDE HYDRATE
    • Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride
    • 2-(2-methoxyphenoxy)ethan-1-amine hydrochloride
    • FM25320
    • Carvedilol EP IMpurity E
    • EN300-08577
    • 2-(2-Methoxyphenoxy)ethylamine Hydrochloride
    • 2-(2-Methoxyphenoxy)-ethanamine hydrochloride; 2-(o-Methoxyphenoxy)-ethylamine hydrochloride; 2-(2-Methoxyphenoxy)ethylamine Hydrochloride; Carvedilol Related Compound E as Hydrochloride
    • CCG-266603
    • 2-(2-MethOxphenOxyl)ethylamine HCl
    • 2-(2-Methoxyphenoxy)ethylamine HCl, hydrate
    • DB-019404
    • s5723
    • M1794
    • 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
    • 2-(2-Methoxyphenoxy)ethylamine hydrochloride monohydrate
    • 2-(2-Aminoethoxy)anisole Hydrochloride
    • Inchi: InChI=1S/C9H13NO2.ClH/c1-11-8-4-2-3-5-9(8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H
    • InChI Key: KNWPXZOMSZABHD-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 203.0713064Da
  • Monoisotopic Mass: 203.0713064Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų

3-Azaspiro[5.5]undecane-2,4-dione, 3-(2-bromoethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-11991031-1.0g
3-(2-bromoethyl)-3-azaspiro[5.5]undecane-2,4-dione
321602-02-2 95%
1.0g
$0.0 2023-01-11

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